1-Benzyl-3-methylimidazolium phosphate

Brønsted acidic ionic liquids esterification catalysis microwave-assisted synthesis

1-Benzyl-3-methylimidazolium phosphate (CAS 495379-51-6) is a Brønsted acidic ionic liquid (BAIL) consisting of a 1-benzyl-3-methylimidazolium cation paired with a phosphate anion. It is typically supplied as a clear, brown liquid at 99% purity.

Molecular Formula C33H39N6O4P
Molecular Weight 614.7 g/mol
CAS No. 495379-51-6
Cat. No. B6328018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-methylimidazolium phosphate
CAS495379-51-6
Molecular FormulaC33H39N6O4P
Molecular Weight614.7 g/mol
Structural Identifiers
SMILESC[N+]1=CN(C=C1)CC2=CC=CC=C2.C[N+]1=CN(C=C1)CC2=CC=CC=C2.C[N+]1=CN(C=C1)CC2=CC=CC=C2.[O-]P(=O)([O-])[O-]
InChIInChI=1S/3C11H13N2.H3O4P/c3*1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;1-5(2,3)4/h3*2-8,10H,9H2,1H3;(H3,1,2,3,4)/q3*+1;/p-3
InChIKeyHDBIJSNORCWRDR-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3-methylimidazolium Phosphate (CAS 495379-51-6): Properties and Scientific Utility for Ionic Liquid Procurement


1-Benzyl-3-methylimidazolium phosphate (CAS 495379-51-6) is a Brønsted acidic ionic liquid (BAIL) consisting of a 1-benzyl-3-methylimidazolium cation paired with a phosphate anion. It is typically supplied as a clear, brown liquid at 99% purity . This compound belongs to the broader class of imidazolium-based ionic liquids, which are characterized by negligible vapor pressure, high thermal stability, and tunable solvation properties [1]. Its synthesis generally involves quaternization of N-methylimidazole with benzyl chloride followed by anion metathesis with a phosphate source [2]. Key physicochemical properties include a viscosity of 6.430 Pa·s at 28°C and water content of 3.4% (w/w) [2].

Why 1-Benzyl-3-methylimidazolium Phosphate Cannot Be Replaced by Generic Alkyl-Substituted Ionic Liquids


The presence of the benzyl substituent on the imidazolium cation fundamentally alters both intermolecular interactions and physicochemical behavior compared to alkyl-substituted analogs such as 1-butyl-3-methylimidazolium ([BMIM]) salts. The aromatic benzyl group introduces π-π stacking interactions that significantly increase viscosity—for example, 1-benzyl-3-methylimidazolium hydrogen phosphate exhibits a viscosity of 6.430 Pa·s at 28°C, more than double that of its N-benzylpyridinium counterpart (2.750 Pa·s) under identical conditions [1]. Furthermore, the benzyl group modulates surface adsorption behavior: in tribological applications, the ionic liquid with a benzyl group shows markedly different anti-wear performance compared to the alkyl-substituted [BMIM] analog due to altered adsorption onto alloy surfaces [2]. These cation-dependent differences in viscosity, adsorption, and molecular recognition mean that substituting a generic alkyl-imidazolium ionic liquid for the benzyl-substituted variant will produce different—and often inferior—performance outcomes in viscosity-sensitive processes, surface-mediated applications, and separations requiring aromatic interactions.

Quantitative Differentiation of 1-Benzyl-3-methylimidazolium Phosphate: Evidence for Scientific Selection


Comparative Viscosity Data for Brønsted Acidic Ionic Liquids in Esterification Catalysis

1-Benzyl-3-methylimidazolium hydrogen phosphate exhibits a viscosity of 6.430 Pa·s at 28°C, which is more than double that of the N-benzylpyridinium hydrogen phosphate analog (6.370 Pa·s) under the same measurement conditions. This higher viscosity is attributed to enhanced intermolecular interactions arising from the imidazolium cation structure combined with the benzyl substituent [1]. The study provides directly comparable viscosity measurements for four structurally related BAILs synthesized and characterized under identical laboratory conditions, enabling reliable cross-comparison [1].

Brønsted acidic ionic liquids esterification catalysis microwave-assisted synthesis green chemistry

Functional Group Effects on Tribological Performance: Benzyl vs. n-Butyl Substitution

In a systematic study comparing four functional alkylimidazolium dibutyl phosphate ionic liquids as lubricants for steel/Al alloy contact, the benzyl-substituted variant showed worse tribological performance compared to the 1-butyl-3-methylimidazolium dibutyl phosphate baseline [1]. This performance difference is attributed to the benzyl group modulating the adsorption of the ionic liquid onto the alloy surface, which ultimately affects tribological outcomes [1]. In contrast, ionic liquids with polar functional groups (hydroxyethyl, carboxyethyl, cyanopropyl) demonstrated improved anti-wear performance and load-carrying capacity relative to the baseline [1]. This negative finding is valuable for procurement decisions: it explicitly identifies an application domain where the benzyl-substituted compound is NOT the optimal choice.

ionic liquid lubricants tribology steel-aluminum contact anti-wear additives

Catalytic Efficiency in Fischer Esterification Under Microwave Irradiation

1-Benzyl-3-methylimidazolium hydrogen phosphate served as both reaction medium and catalyst in solvent-free Fischer esterifications of lactic acid with various alcohols under microwave irradiation. Under conditions of n(lactic acid):n(alcohol):n(BAILs) = 1:1:0.5, reaction time 20-35 min, and temperature 80-120°C, esterification rates reached 81.4%-97.1% with lactate yields of 74.3%-88.8% [1]. Notably, the ionic liquid could be recovered and recycled three times without significant loss of catalytic activity, demonstrating practical reusability [1]. While direct head-to-head yield comparisons among the four BAILs tested are not fully disaggregated in the available data, the study establishes baseline performance parameters for this specific compound class.

Fischer esterification microwave-assisted organic synthesis Brønsted acid catalysis lactate synthesis

Thermal Stability of Imidazolium Phosphate Ionic Liquids: Class-Level Benchmarking

While direct thermal stability data for 1-benzyl-3-methylimidazolium phosphate specifically is not available in the accessible literature, class-level data for structurally related imidazolium phosphate ionic liquids provide valuable procurement benchmarks. A systematic TGA study of imidazolium salts concluded that even the most thermally stable imidazolium salts would not have useful lifetimes above approximately 200°C [1]. Additionally, research indicates that the presence of silica (amorphous or quartz) accelerates thermal decomposition of 1-alkyl-3-methylimidazolium phosphates at 200°C, while other ceramic powders like titania show different effects [2]. This class-level inference provides a conservative upper bound for thermal stability expectations and highlights material compatibility considerations for high-temperature applications.

thermal stability thermogravimetric analysis high-temperature ionic liquids imidazolium salts

Recommended Procurement Scenarios for 1-Benzyl-3-methylimidazolium Phosphate Based on Quantitative Evidence


Brønsted Acid Catalyst for Solvent-Free Esterification Under Microwave Irradiation

Based on demonstrated catalytic activity in Fischer esterifications, 1-benzyl-3-methylimidazolium phosphate is suitable for use as a recoverable Brønsted acid catalyst and reaction medium in solvent-free esterification reactions, particularly under microwave irradiation conditions. The compound achieves esterification rates of 81.4%-97.1% and lactate yields of 74.3%-88.8% when used at 50 mol% loading relative to substrates, and can be recycled at least three times without significant loss of catalytic activity [1]. This application leverages both the Brønsted acidity of the phosphate anion and the favorable microwave absorption properties of the ionic liquid medium.

Synthesis of Bio-Based Polycarbonates via Cation-π Interaction Enhancement

The benzyl substituent on the imidazolium cation enables strong π-π interactions that enhance catalytic activity in polycarbonate synthesis. Studies with the structurally related 1-benzyl-3-methylimidazolium acetate demonstrate that these cation-π interactions promote the activation of carbonyl groups and overcome the low reactivity of isosorbide, enabling synthesis of poly(isosorbide carbonate) with weight-average molecular weight of 126,000 g/mol [2]. While the phosphate variant has not been directly tested in this specific application, the benzyl-imidazolium cation architecture is the key structural feature enabling this enhanced performance, suggesting the phosphate salt may offer similar π-interaction benefits with the added Brønsted acidity of the phosphate anion.

Viscosity-Tuned Reaction Medium for Processes Requiring Enhanced Mass Transfer Resistance

With a measured viscosity of 6.430 Pa·s at 28°C—more than double that of its N-benzylpyridinium hydrogen sulfate analog (2.750 Pa·s) [1]—1-benzyl-3-methylimidazolium phosphate offers a significantly higher-viscosity option within the BAIL class. This property is valuable for applications where higher viscosity is desirable, such as in supported ionic liquid phase (SILP) catalysis requiring reduced IL mobility, or in biphasic systems where a more viscous ionic liquid phase improves phase separation and reduces cross-contamination. The viscosity can be further tuned by adjusting the water content (reported at 3.4% w/w in the characterized sample [1]) or by blending with lower-viscosity co-solvents.

Avoidance Scenario: Not Recommended for Steel/Aluminum Tribological Lubrication

Direct comparative tribological testing demonstrates that the benzyl-substituted dibutyl phosphate ionic liquid exhibits worse anti-wear performance and load-carrying capacity than the 1-butyl-3-methylimidazolium dibutyl phosphate baseline when used as a lubricant for steel/aluminum contacts [3]. This performance degradation is attributed to altered adsorption behavior of the benzyl group on alloy surfaces. Consequently, procurement for tribological applications involving steel/aluminum systems should prioritize alternative ionic liquids with polar functional groups (e.g., hydroxyethyl or carboxyethyl substituted) rather than benzyl-substituted variants.

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